4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
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Overview
Description
4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both fluorine and hydroxyl groups on the phenyl ring suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Functionalization of the Phenyl Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the fluorine atom could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridinone derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity.
Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-1-phenylpyridin-2(1H)-one: Lacks the fluorine and hydroxyl groups.
4-benzyl-1-(4-hydroxyphenyl)pyridin-2(1H)-one: Lacks the fluorine group.
4-benzyl-1-(3-fluorophenyl)pyridin-2(1H)-one: Lacks the hydroxyl group.
Uniqueness
The presence of both fluorine and hydroxyl groups on the phenyl ring makes 4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to novel applications and properties.
Properties
Molecular Formula |
C18H14FNO2 |
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Molecular Weight |
295.3 g/mol |
IUPAC Name |
4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2-one |
InChI |
InChI=1S/C18H14FNO2/c19-16-12-15(6-7-17(16)21)20-9-8-14(11-18(20)22)10-13-4-2-1-3-5-13/h1-9,11-12,21H,10H2 |
InChI Key |
DWFFCJQODAYKQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)N(C=C2)C3=CC(=C(C=C3)O)F |
Origin of Product |
United States |
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